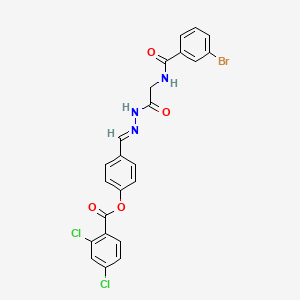![molecular formula C21H14Cl2N2OS B12035853 [3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B12035853.png)
[3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE is a complex organic compound that belongs to the class of thienopyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-AMINO-6-PHENYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
- (3-AMINO-6-METHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-CHLORO-PHENYL)-METHANONE
- (3-AMINO-4,6-DIMETHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(2,4-DICHLOROPHENYL)-METHANONE
Uniqueness
The uniqueness of (3-AMINO-6-(4-ME-PHENYL)THIENO(2,3-B)PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C21H14Cl2N2OS |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
[3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-11-2-4-12(5-3-11)17-9-8-15-18(24)20(27-21(15)25-17)19(26)14-7-6-13(22)10-16(14)23/h2-10H,24H2,1H3 |
InChI-Schlüssel |
VEXKOHKCBCNGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=C(C=C(C=C4)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035773.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035775.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035796.png)
![N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035804.png)
![1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12035806.png)
![2-Methoxyethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12035807.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate](/img/structure/B12035823.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12035830.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12035838.png)
![1-(4-bromophenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B12035839.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12035843.png)
![N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12035857.png)
![2-{(E)-[2-(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12035859.png)
